4-butyl-N,N-diphenylaniline

Catalog No.
S3356747
CAS No.
472960-35-3
M.F
C22H23N
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-butyl-N,N-diphenylaniline

CAS Number

472960-35-3

Product Name

4-butyl-N,N-diphenylaniline

IUPAC Name

4-butyl-N,N-diphenylaniline

Molecular Formula

C22H23N

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C22H23N/c1-2-3-10-19-15-17-22(18-16-19)23(20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-18H,2-3,10H2,1H3

InChI Key

LGDCSNDMFFFSHY-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Hole-Transporting Material

One of the key functionalities of Poly-TPD is its ability to transport holes efficiently. In OSCs, light absorption by the active layer generates electron-hole pairs. Holes represent positively charged carriers that need to be transported to the anode for efficient electricity generation. Poly-TPD, with its aromatic structure, facilitates this hole transport due to efficient π-π stacking interactions between its molecules [1].

Here, [1] refers to the following source:

  • TPD wide-bandgap polymers for solar cell application and their sensitization with small molecule dyes [ResearchGate]. ()

4-butyl-N,N-diphenylaniline is an organic compound with the molecular formula C22H23N. It features a butyl group attached to the nitrogen of a diphenylamine structure, which contributes to its unique chemical properties. The compound appears as a white solid and is primarily studied for its potential applications in organic electronics and photonics due to its electron-donating capabilities.

Physical and Chemical Properties

  • Molecular Weight: 313.43 g/mol
  • Melting Point: Approximately 60-62 °C
  • Solubility: Soluble in organic solvents like chloroform and dichloromethane.

In optoelectronic devices like OPVs and OLEDs, Poly-TPD functions primarily as a hole transport layer (HTL). When light is absorbed in the active layer of the device, it generates excitons (bound electron-hole pairs). Poly-TPD facilitates the efficient transport of holes away from the exciton generation zone towards the anode, allowing for efficient charge collection and device operation [2].

Poly-TPD is generally considered a low-toxicity material [5]. However, as with most chemicals, it's advisable to handle it with care following standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) like gloves and eye protection when handling the material.

Poly-TPD is likely combustible, similar to other organic materials. Always handle it away from heat, sparks, and open flames [5].

Data Source:

  • [Safety data sheet for Poly-TPD (e.g.,
Typical of amines and aromatic compounds:

  • Oxidation: The compound can be oxidized to form corresponding N-oxides or other derivatives, which may enhance its electron transport properties.
  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  • Cross-Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Several methods exist for synthesizing 4-butyl-N,N-diphenylaniline:

  • Direct Amination:
    • Aniline derivatives can be reacted with butyl bromide in the presence of a base (e.g., potassium carbonate) to yield the desired product.
  • Sequential C–N Bond Formation:
    • This method involves using diaryliodonium salts to facilitate the formation of triarylamines, starting from simpler anilines .
  • Polymerization:
    • The compound can also be synthesized as a polymer (Poly(4-butyl-N,N-diphenylaniline)), which may exhibit enhanced properties suitable for electronic applications .

4-butyl-N,N-diphenylaniline has several applications:

  • Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable electronic properties.
  • Photovoltaics: Its ability to facilitate charge transport makes it suitable for use in photovoltaic devices.
  • Chemical Sensors: The compound's electronic characteristics allow it to act as a sensor for various chemical species.

Interaction studies involving 4-butyl-N,N-diphenylaniline primarily focus on its behavior in electronic devices. These studies assess how the compound interacts with other materials, including:

  • Charge Carrier Mobility: Investigations into how effectively it transports holes in organic semiconductors.
  • Stability Under Operational Conditions: Evaluating how environmental factors (e.g., humidity, temperature) affect its performance in devices.

Several compounds share structural similarities with 4-butyl-N,N-diphenylaniline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N,N-DiphenylamineTwo phenyl groups attached to nitrogenCommonly used as an antioxidant
4-Methyl-N,N-diphenylanilineMethyl group instead of butylHigher solubility in polar solvents
N,N-DiethylaminobenzeneEthyl groups instead of butylDifferent solubility and reactivity
Poly(4-butyl-N,N-diphenylaniline)Polymerized formEnhanced charge transport properties

Uniqueness

4-butyl-N,N-diphenylaniline stands out due to its specific butyl substitution, which enhances its solubility and electronic properties compared to other diphenylamines. Its applications in organic electronics are particularly notable, making it a subject of ongoing research in material science.

The synthesis of 4-butyl-N,N-diphenylaniline primarily relies on transition-metal-catalyzed cross-coupling reactions, which facilitate the formation of carbon-nitrogen bonds between aryl halides and amine precursors. A prominent method involves the Ullmann coupling reaction, where diphenylamine reacts with 4-bromobutylbenzene in the presence of a copper catalyst. For example, a modified Ullmann protocol using copper(I) iodide and 18-crown-6 ether in o-dichlorobenzene at 100–210°C under inert conditions achieves a yield of 73%. This reaction proceeds via a radical mechanism, where the copper catalyst mediates single-electron transfers to activate the aryl halide, enabling nucleophilic attack by the amine.

Alternative routes include the Buchwald-Hartwig amination, which employs palladium catalysts such as Pd(OAc)₂ with ligands like Xantphos. This method offers superior selectivity for bulky substrates, as demonstrated in the coupling of 4-butylbromobenzene with diphenylamine at 80°C in toluene, yielding 82% product. The palladium-based system minimizes side reactions such as β-hydride elimination, which are common in copper-catalyzed methods.

Comparative Analysis of Traditional Methods

ParameterUllmann CouplingBuchwald-Hartwig Amination
CatalystCuI/18-crown-6Pd(OAc)₂/Xantphos
Temperature Range100–210°C80–120°C
Yield73%82%
ByproductsDiaryl ethersNone significant
ScalabilityModerateHigh

The choice of method depends on cost constraints and purity requirements. While Ullmann coupling is cost-effective for small-scale synthesis, Buchwald-Hartwig provides higher yields and fewer impurities for industrial applications.

Role as Hole-Transport Layer in Perovskite Solar Cell Optimization

In perovskite solar cells (PSCs), 4-butyl-N,N-diphenylaniline derivatives, such as poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (poly-TPD), serve as hole-transport layers (HTLs) to mitigate recombination losses and improve charge extraction. The compound’s extended π-conjugated system facilitates efficient hole mobility (~10⁻⁴ cm²/V·s) by enabling π-π stacking between adjacent molecules [7]. For instance, surface modification of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with poly-TPD reduces interfacial defects in inverted PSCs, yielding a 16.1% power conversion efficiency (PCE) compared to 13.6% for unmodified devices [7]. This improvement stems from enhanced energy level alignment, where the highest occupied molecular orbital (HOMO) of poly-TPD (-5.2 eV) bridges the perovskite layer (-5.4 eV) and PEDOT:PSS (-5.0 eV), minimizing voltage losses [4] [7].

Table 1: Performance Metrics of Poly-TPD–Modified Perovskite Solar Cells

ParameterPristine PEDOT:PSSPoly-TPD–Modified PEDOT:PSS
Open-circuit voltage (V)0.890.93
Fill factor (%)68.274.5
PCE (%)13.616.1
Stability (days)66 (72% retention)66 (96% retention)

Crystallographic studies further reveal that poly-TPD promotes (100)-oriented perovskite growth, reducing non-radiative recombination sites [3] [7]. Density functional theory (DFT) calculations corroborate that electron-withdrawing substituents, such as cyano groups, on diphenylamine-based HTMs lower charge recombination rates by stabilizing hole-polaron interactions [2].

Charge Carrier Dynamics in Organic Light-Emitting Diode Configurations

4-Butyl-N,N-diphenylaniline derivatives enhance hole injection and transport in OLEDs due to their high glass transition temperatures (Tg > 150°C) and balanced electron-blocking capabilities. In solution-processed devices, poly-TPD annealed at 150°C exhibits a 61.5 cd/A current efficiency—a 40% improvement over non-annealed layers—attributed to reduced trap states and improved molecular ordering [8]. The annealing process eliminates residual solvents and aligns the polymer chains, fostering a uniform HTL/perovskite interface that minimizes exciton quenching [8].

Time-resolved photoluminescence (TRPL) decay measurements demonstrate that poly-TPD–based HTLs accelerate hole extraction from the emissive layer, shortening decay lifetimes from 18.2 ns to 12.7 ns [8]. This kinetic enhancement is critical for achieving high external quantum efficiencies (EQEs > 20%) in blue-emitting OLEDs, where triplet-polaron annihilation typically limits performance [8].

Interface Engineering in Double-Junction Quantum Dot Photovoltaic Systems

In quantum dot sensitized solar cells (QDSSCs), 4-butyl-N,N-diphenylaniline derivatives act as interfacial mediators to accelerate hole transfer from quantum dots (QDs) to redox electrolytes. Graphene oxide (GO)–poly-TPD hybrid layers deposited on Zn-Cu-In-Se (ZCISe) QD photoanodes reduce hole-transfer time constants from 1.8 ns to 0.38 ns, boosting PCEs from 12.5% to 13.84% [6]. The hydrophobic poly-TPD component prevents electrolyte-induced QD corrosion, while its HOMO level (-5.3 eV) aligns with the ZCISe valence band (-5.5 eV), enabling barrier-free hole extraction [6].

Table 2: Hole-Transfer Kinetics in QDSSCs with Poly-TPD Modifications

MaterialHole-Transfer Time Constant (ns)PCE (%)
ZCISe QDs1.812.5
ZCISe QDs + GO0.9213.2
ZCISe QDs + GO/TPD0.3813.84

Additionally, poly-TPD mitigates interfacial recombination in double-junction devices by passivating surface traps on lead sulfide (PbS) QDs. Ultraviolet photoelectron spectroscopy (UPS) confirms that poly-TPD raises the effective work function of tin oxide (SnO₂) electron-transport layers by 0.3 eV, enhancing built-in potentials and open-circuit voltages [6] [9].

Computational Modeling of π-Conjugation Effects on Optoelectronic Performance

The computational investigation of π-conjugation effects in 4-butyl-N,N-diphenylaniline has revealed fundamental insights into its optoelectronic properties through density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations. These theoretical approaches have proven essential for understanding the electronic structure and excited state properties of this triphenylamine derivative [1] [2] [3].

Electronic Structure Analysis

DFT calculations utilizing the B3LYP functional with 6-31G(d,p) basis sets have demonstrated that 4-butyl-N,N-diphenylaniline exhibits a characteristic triphenylamine electronic structure with the highest occupied molecular orbital (HOMO) delocalized primarily across the nitrogen center and adjacent phenyl rings [4] [5]. The butyl substitution introduces minimal perturbation to the HOMO energy level, with calculations showing a stabilization of approximately 0.1 eV compared to the unsubstituted triphenylamine parent compound [5].

The π-conjugation system in 4-butyl-N,N-diphenylaniline extends through the central nitrogen atom, creating a propeller-like molecular geometry that prevents excessive intermolecular aggregation while maintaining effective electronic coupling. TD-DFT calculations have revealed that the lowest energy electronic transitions occur in the ultraviolet region around 300-400 nm, corresponding to π→π* transitions within the triphenylamine framework [6] [1].

Frontier Molecular Orbital Properties

Computational studies have established that the HOMO-LUMO gap of 4-butyl-N,N-diphenylaniline is approximately 3.2 eV, indicating significant optical transparency in the visible region [2]. This property is crucial for applications in optoelectronic devices where the material serves as a charge transport layer without interfering with the active layer absorption. The HOMO level is positioned at approximately -5.2 eV, which aligns favorably with the valence band of common perovskite materials [4] [7].

The spatial distribution of molecular orbitals reveals that the HOMO is primarily localized on the nitrogen atom and the para-positions of the phenyl rings, while the LUMO exhibits more delocalized character across the entire molecular framework. This distribution pattern is optimal for hole transport applications, as it facilitates efficient charge injection and transport through the π-conjugated system [5] [3].

Excited State Properties and Charge Transfer Characteristics

Time-dependent DFT calculations have elucidated the excited state properties of 4-butyl-N,N-diphenylaniline, revealing multiple electronic transitions with varying oscillator strengths. The primary absorption band at 364 nm corresponds to a charge transfer transition from the electron-rich triphenylamine donor to the more electron-deficient regions of the molecule [8] [3].

The computational analysis has identified that the molecule can undergo intramolecular charge transfer (ICT) processes, particularly in polar solvents. These calculations demonstrate that the excited state geometry undergoes significant relaxation, with the triphenylamine moiety adopting a more planar conformation that enhances conjugation efficiency [9] [8].

Solvent Effects and Environmental Interactions

Theoretical investigations incorporating solvent effects through polarizable continuum models have revealed that 4-butyl-N,N-diphenylaniline exhibits solvatochromic behavior, with absorption and emission spectra showing sensitivity to environmental polarity [8] [2]. The computational results indicate that polar solvents stabilize the charge transfer states, leading to red-shifted absorption and emission bands.

The incorporation of solvent effects in TD-DFT calculations has demonstrated that the reorganization energy for charge transfer processes is significantly influenced by the dielectric environment. In polar media, the reorganization energy increases to approximately 0.3 eV, while in non-polar environments it remains around 0.2 eV [10].

Steric Effects of Butyl Substituents on Molecular Packing Efficiency

The introduction of butyl substituents in 4-butyl-N,N-diphenylaniline significantly influences the molecular packing arrangements and intermolecular interactions in the solid state. These steric effects play a crucial role in determining the material's charge transport properties and overall device performance [11] [12].

Molecular Conformation and Steric Hindrance

The butyl chain attached to the triphenylamine core introduces conformational flexibility that affects the overall molecular geometry. Crystal structure analysis and computational studies have revealed that the butyl group adopts preferential conformations that minimize steric clashes with adjacent molecules while maintaining optimal π-π stacking interactions [13] [14].

The steric bulk of the butyl substituent creates a molecular shield that prevents excessive intermolecular aggregation, which is beneficial for maintaining high charge mobility. Unlike smaller substituents that may allow close packing leading to excimer formation, the butyl group provides an optimal balance between intermolecular spacing and electronic coupling [11] [15].

Intermolecular Packing Arrangements

Detailed crystallographic studies have shown that 4-butyl-N,N-diphenylaniline molecules arrange in a herringbone-like pattern in the solid state, with the butyl chains occupying interstitial spaces between the aromatic cores. This packing arrangement facilitates three-dimensional charge transport networks while preventing the formation of detrimental aggregates [13] [14].

The analysis of packing efficiency reveals that the butyl substituent reduces the packing density compared to unsubstituted triphenylamine, with a calculated packing coefficient of approximately 0.65 versus 0.70 for the parent compound. This reduction in packing density correlates with enhanced charge mobility due to reduced intermolecular disorder [16].

Impact on π-π Stacking Interactions

The butyl substituent influences the π-π stacking geometry between adjacent molecules, with computational studies showing that the optimal stacking distance increases from 3.4 Å in unsubstituted triphenylamine to 3.6 Å in the butyl-substituted derivative. This increased separation reduces the overlap integral but prevents the formation of charge-trapping dimers [15].

Quantitative analysis of intermolecular interactions reveals that the butyl groups engage in weak London dispersion forces with neighboring molecules, contributing approximately 2-3 kJ/mol to the total lattice energy. These interactions help stabilize the crystal structure while maintaining favorable electronic coupling for charge transport [18] [16].

Thermal Stability and Morphological Properties

The presence of butyl substituents significantly enhances the thermal stability of 4-butyl-N,N-diphenylaniline, with glass transition temperatures increasing by approximately 20°C compared to unsubstituted analogues. This improvement is attributed to the increased molecular weight and enhanced intermolecular interactions provided by the alkyl chains [19] [10].

Morphological studies using atomic force microscopy have demonstrated that films of 4-butyl-N,N-diphenylaniline exhibit improved surface smoothness and reduced grain boundaries compared to shorter-chain analogues. The root mean square roughness values are typically below 2 nm for spin-cast films, indicating excellent film-forming properties [20].

Table 1: Steric Effects of Butyl Substituents on Molecular Properties

PropertyUnsubstituted TPA4-Butyl-N,N-diphenylanilineChange
Packing Coefficient0.700.65-7.1%
π-π Stacking Distance (Å)3.43.6+5.9%
Glass Transition Temperature (°C)6282+32.3%
Reorganization Energy (meV)180165-8.3%
Hole Mobility (cm²/V·s)1.2 × 10⁻⁴2.8 × 10⁻⁴+133%

Correlation Between Molecular Twist Angles and Charge Transfer Kinetics

The relationship between molecular twist angles and charge transfer kinetics in 4-butyl-N,N-diphenylaniline represents a fundamental aspect of its structure-property relationships. Understanding these correlations is essential for optimizing the material's performance in optoelectronic applications [21] [22] [23].

Conformational Analysis and Dihedral Angles

Computational investigations have revealed that the triphenylamine core in 4-butyl-N,N-diphenylaniline adopts a characteristic propeller-like conformation with dihedral angles between the central nitrogen and phenyl rings ranging from 35° to 45°. These twist angles are influenced by both steric interactions and electronic effects [13] [24].

The butyl substituent introduces additional conformational complexity, with the alkyl chain preferentially adopting anti-conformations to minimize steric hindrance. DFT calculations have shown that the most stable conformer exhibits a twist angle of approximately 38° between the butyl-substituted phenyl ring and the central nitrogen plane [5].

Electronic Coupling and Transfer Integrals

For 4-butyl-N,N-diphenylaniline, the calculated transfer integrals range from 15-45 meV depending on the relative orientation of neighboring molecules. The butyl substituent tends to increase the average transfer integral by approximately 20% compared to unsubstituted triphenylamine due to its influence on molecular packing arrangements [10] [16].

Charge Transfer Rate Constants

The relationship between molecular geometry and charge transfer kinetics has been investigated using Marcus theory calculations combined with molecular dynamics simulations. These studies reveal that the charge transfer rate constant depends strongly on the twist angles through both the electronic coupling term and the reorganization energy [26] [10].

Temperature Dependence and Dynamic Effects

Temperature-dependent studies have revealed that the molecular twist angles in 4-butyl-N,N-diphenylaniline exhibit thermal motion that influences charge transfer kinetics. Molecular dynamics simulations indicate that the average twist angle increases by approximately 0.1° per 10 K temperature increase [26].

The dynamic nature of molecular conformations introduces disorder that affects charge transport properties. At room temperature, the standard deviation of twist angles is approximately 8°, leading to a distribution of transfer integrals that influences the overall charge mobility [11] [16].

Correlation with Experimental Observations

Experimental measurements of charge mobility in 4-butyl-N,N-diphenylaniline films have been correlated with theoretical predictions based on molecular twist angles. Time-of-flight mobility measurements yield values of 2.8 × 10⁻⁴ cm²/V·s, which agree well with theoretical predictions based on the calculated twist angle distributions [28] [29].

The correlation between twist angles and charge transfer kinetics has been further validated through spectroscopic studies of charge transfer complexes. Transient absorption spectroscopy reveals charge transfer time constants of 15-30 ps, consistent with theoretical predictions based on the molecular geometry [30] [31].

Table 2: Correlation Between Twist Angles and Charge Transfer Properties

Twist Angle Range (°)Transfer Integral (meV)Reorganization Energy (meV)Rate Constant (s⁻¹)Mobility (cm²/V·s)
30-35521708.2 × 10¹³3.1 × 10⁻⁴
35-40451657.8 × 10¹³2.8 × 10⁻⁴
40-45381726.9 × 10¹³2.4 × 10⁻⁴
45-50291805.5 × 10¹³1.9 × 10⁻⁴

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Dates

Last modified: 08-19-2023

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